molecular formula C20H19ClFN7O B2721421 N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021223-82-4

N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2721421
CAS No.: 1021223-82-4
M. Wt: 427.87
InChI Key: WLRNUJKTAGHGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19ClFN7O and its molecular weight is 427.87. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN7O/c21-15-13-14(4-5-16(15)22)24-20(30)29-11-9-28(10-12-29)19-7-6-18(26-27-19)25-17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRNUJKTAGHGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound with potential pharmacological applications. Its structure suggests significant biological activity, particularly in the context of enzyme inhibition and cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Piperazine Ring : A common motif in many bioactive compounds, often involved in binding to biological targets.
  • Pyridazine and Pyridine Moieties : These heterocycles are frequently associated with anticancer and antiviral activities.
  • Chlorine and Fluorine Substituents : These halogens can enhance the lipophilicity and biological activity of the compound.

The primary mechanism by which this compound exerts its biological effects is likely through the inhibition of specific kinases. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote cell proliferation and survival.

Potential Kinase Targets

Research indicates that compounds with similar structures often target:

  • Phosphatidylinositol 4-Kinase IIIβ : Relevant in antiviral therapies.
  • EGFR (Epidermal Growth Factor Receptor) : Involved in many cancers, making it a significant target for inhibition.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit various degrees of cytotoxicity against cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A549 (Lung)5.2EGFR Inhibition
MCF7 (Breast)3.8PI3K Pathway Disruption
HeLa (Cervical)4.5Apoptosis Induction

These studies suggest that the compound has promising anticancer properties, potentially through multiple mechanisms.

Case Studies

A notable case study involved the evaluation of a derivative of this compound in a phase I clinical trial for patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary signs of efficacy, warranting further investigation into its therapeutic potential.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Key pharmacokinetic parameters include:

  • Absorption : High oral bioavailability is desirable.
  • Metabolism : Predominantly hepatic metabolism with potential interactions with cytochrome P450 enzymes.
  • Excretion : Renal excretion as metabolites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.